molecular formula C17H16N8OS B11032468 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11032468
M. Wt: 380.4 g/mol
InChI Key: AUKXMGKIIZWPLX-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a pyrimidine ring, a tetrazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Tetrazole Group: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Formation of the Pyrazolone Core: The pyrazolone core is synthesized through a condensation reaction involving hydrazine and an appropriate diketone.

    Final Assembly: The final compound is assembled by linking the pyrimidine, tetrazole, and pyrazolone moieties through appropriate coupling reactions, often involving thiol-ene click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.

    Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a pyrazolidinone.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine and tetrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazolone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C17H16N8OS

Molecular Weight

380.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-4H-pyrazol-3-one

InChI

InChI=1S/C17H16N8OS/c1-11-8-12(2)19-16(18-11)25-15(26)9-13(21-25)10-27-17-20-22-23-24(17)14-6-4-3-5-7-14/h3-8H,9-10H2,1-2H3

InChI Key

AUKXMGKIIZWPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)CSC3=NN=NN3C4=CC=CC=C4)C

Origin of Product

United States

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